molecular formula C18H15N3O2S B5973377 2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE

2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B5973377
M. Wt: 337.4 g/mol
InChI Key: WKULHYSUBMDHEC-UHFFFAOYSA-N
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Description

2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction between 4-methoxybenzaldehyde and 2-amino-N-(1,3-thiazol-2-yl)benzamide under acidic or basic conditions leads to the formation of the Schiff base. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction will regenerate the starting amine and aldehyde.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The Schiff base structure allows it to form stable complexes with metal ions, which can enhance its biological activity through mechanisms such as enzyme inhibition or disruption of cellular processes . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Uniqueness

2-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-N~1~-(1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. The presence of the methoxy group and the thiazole ring enhances its ability to interact with various biological targets and metal ions, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-14-8-6-13(7-9-14)12-20-16-5-3-2-4-15(16)17(22)21-18-19-10-11-24-18/h2-12H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKULHYSUBMDHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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